2-Methoxybenzoate
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Overview
Description
2-Methoxybenzoate, also known as methyl this compound, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid where a methoxy group is attached to the benzene ring. This compound is commonly used in the synthesis of various organic molecules and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxybenzoate can be synthesized through the esterification of anisic acid with methanol. Another method involves the reaction of sodium anisate with dimethyl sulfate in the presence of methanol . Additionally, FeCl2 catalyzed cross-coupling reactions between methyl this compound and diphenylmethane have been investigated .
Industrial Production Methods
In industrial settings, this compound is produced by the esterification of anisic acid with methanol. This process involves heating the reactants under reflux conditions in the presence of an acid catalyst, such as sulfuric acid, to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxybenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: 2-Methoxybenzoic acid.
Reduction: 2-Methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
2-Methoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in pest control applications, it acts as a repellent by interfering with the sensory receptors of insects, thereby deterring them from the treated area . In pharmaceutical applications, it may inhibit the growth of microorganisms by disrupting their metabolic pathways .
Comparison with Similar Compounds
2-Methoxybenzoate can be compared with other similar compounds such as:
Methyl p-anisate: Similar in structure but with the methoxy group in the para position.
Methyl salicylate: Contains a hydroxyl group instead of a methoxy group.
Ethyl p-anisate: Similar to methyl p-anisate but with an ethyl ester group instead of a methyl ester
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its methoxy group in the ortho position relative to the ester group influences its reactivity and applications in various fields .
Properties
Molecular Formula |
C8H7O3- |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-methoxybenzoate |
InChI |
InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/p-1 |
InChI Key |
ILUJQPXNXACGAN-UHFFFAOYSA-M |
SMILES |
COC1=CC=CC=C1C(=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C(=O)[O-] |
Synonyms |
2-methoxybenzoate 2-methoxybenzoic acid 2-methoxybenzoic acid, sodium salt o-anisic acid o-methoxybenzoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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